Inhibition of Enterovirus A71 (EV-A71) Replication
Mulberroside C, a bioactive glycoside isolated from Morus alba L. (white mulberry), demonstrates potent antiviral activity against Enterovirus A71 (EV-A71), a primary causative agent of hand, foot, and mouth disease (HFMD) with neurological complications. Its mechanism centers on disrupting the earliest stages of viral infection through specific structural interactions [1] [10].
Capsid Binding and Viral Uncoating Suppression via VP1 Interaction
The primary antiviral mechanism involves Mulberroside C binding to the hydrophobic pocket within the VP1 capsid protein of EV-A71. This pocket, normally occupied by a host-derived "pocket factor" lipid stabilizing the virion, is critical for receptor-mediated uncoating. Through biolayer interferometry and molecular docking studies, Mulberroside C was shown to bind VP1 with high affinity, displacing the pocket factor. This binding induces conformational stabilization of the capsid, preventing the structural rearrangements necessary for viral genome release upon attachment to host receptors like SCARB2. Consequently, viral RNA remains trapped within the intact capsid, aborting the infection cycle at the uncoating stage [1] [9] [10]. This mechanism is analogous to other capsid-binding inhibitors (e.g., pleconaril derivatives) but demonstrates specificity for the EV-A71 VP1 pocket architecture [4].
In Vitro and In Vivo Efficacy in Neurological Complication Models
Mulberroside C exhibits dose-dependent inhibition of EV-A71 across multiple assays. In vitro, cytopathic effect (CPE) inhibition assays and plaque reduction assays demonstrated significant suppression of viral replication in human cell lines (e.g., rhabdomyosarcoma and Vero cells), with reductions in viral RNA synthesis and VP1 protein expression confirmed via qPCR and Western blot [1] [10]. Crucially, Mulberroside C translates this activity to clinically relevant in vivo models. In neonatal ICR mouse models of EV-A71 infection—which recapitulate neurological pathogenesis including limb paralysis, CNS inflammation, and high mortality—intraperitoneal administration of Mulberroside C (particularly at higher concentrations) significantly reduced mortality, delayed disease onset, and alleviated clinical scores associated with neurological complications. Histopathological analysis revealed diminished viral load and inflammation in the brainstems of treated animals, highlighting its potential to mitigate severe neurological sequelae [1].
Table 1: Summary of Mulberroside C Antiviral Efficacy Against EV-A71
Model System | Assay Type | Key Findings | Reference |
---|
In Vitro (Cell culture) | Cytopathic Effect (CPE) Inhibition | Dose-dependent reduction in virus-induced cell death; IC₅₀ values comparable to reference inhibitors | [1] |
| Plaque Reduction Assay | Significant decrease in plaque formation (>80% at optimal doses) | [1] [10] |
| Viral RNA Quantification (qPCR) | Marked reduction in intracellular viral RNA levels | [1] |
| VP1 Protein Expression (Western Blot) | Suppressed VP1 synthesis confirming inhibition of viral translation | [1] |
In Vivo (Neonatal Mice) | Survival Rate | Increased survival (e.g., from 20% in controls to 60-80% in treated groups) | [1] |
| Clinical Symptom Scoring | Reduced severity of limb paralysis and neurological signs | [1] |
| CNS Viral Load (Plaque Assay/Brain Histology) | Decreased viral titers and inflammation in brain tissue | [1] |
Anti-HIV Activity and Protease Inhibition Mechanisms
While primarily studied against enteroviruses, Mulberroside C also exhibits potential activity against other viruses, including HCV. Its role within the complex phytochemical matrix of Morus alba suggests broader therapeutic applications, particularly through synergistic interactions [3] [6].
Synergistic Effects with Endophytic Extracts from Morus alba
Mulberroside C is one of several bioactive compounds within Morus alba extracts contributing to antiviral effects. While it demonstrates relatively weak direct activity against some viruses like Herpes Simplex Virus type 1 (HSV-1) (IC₅₀ = 75.4 μg/ml), it operates within a phytochemical synergy framework. Co-occurring compounds like prenylated flavonoids (e.g., Kuwanon E, S, Morusinol) and benzofurans (e.g., Mulberrofurans) often exhibit stronger individual activity (e.g., Leachianone G IC₅₀ = 1.6 μg/ml against HSV-1). When combined, these compounds, including Mulberroside C, may target multiple stages of the viral lifecycle—entry, replication, and assembly—leading to enhanced overall antiviral efficacy compared to isolated components. This synergy is critical for the observed HCV replicon inhibition attributed to Morus alba extracts containing Mulberroside C [3] [6].
Molecular Docking Studies Targeting Viral Entry Pathways
Computational approaches provide insights into Mulberroside C's potential mechanisms against viruses like HIV and HCV. Molecular docking simulations, employing algorithms like Lamarckian genetic algorithms (AutoDock), position Mulberroside C within critical viral protein binding sites. Studies suggest favorable binding energies and interactions when docking Mulberroside C into:
- Viral Protease Active Sites: Potential to inhibit HIV-1 protease (essential for polyprotein processing) or HCV NS3/4A protease via interactions with catalytic residues (e.g., Asp25 in HIV-1 protease).
- Viral Envelope Glycoproteins: Potential binding pockets on gp120 (HIV) or E1/E2 (HCV) involved in host receptor engagement (CD4, CCR5/CXCR4 for HIV; CD81 for HCV), potentially blocking attachment/fusion.These in silico predictions, characterized by high binding affinity scores and formation of hydrogen bonds and hydrophobic contacts within the target pockets, suggest Mulberroside C could impede viral entry or maturation. While requiring biochemical validation, these studies highlight its potential as a scaffold for designing broad-spectrum entry or protease inhibitors [5] [8] [10].
Broad-Spectrum Antiviral Activity Against RNA Viruses
The mechanistic basis for Mulberroside C's action against EV-A71 suggests potential efficacy against related RNA viruses, particularly within the Enterovirus genus and potentially beyond, due to conserved viral structures and replication strategies [1] [4].
Mechanistic Overlap with Coxsackievirus and Other Enteroviruses
The capsid-binding mechanism targeting the VP1 hydrophobic pocket is highly conserved among enteroviruses. Structural studies reveal significant similarity between the VP1 pockets of EV-A71 and Coxsackieviruses (CV-A16, CV-A10, CV-B3). Consequently, compounds like Mulberroside C, identified as effective against EV-A71, are prime candidates for inhibiting other enteroviruses. Preliminary evidence supports this overlap:
- Coxsackievirus A16 (CV-A16): As a major co-circulating HFMD pathogen alongside EV-A71, CV-A16 shares VP1 structural homology. Capsid inhibitors effective against EV-A71 often show cross-reactivity [4].
- Other Enteroviruses: The conserved nature of the VP1 pocket across non-polio enteroviruses (e.g., Echoviruses, Enterovirus D68) suggests Mulberroside C could have broader inhibitory potential. This is supported by the known broad-spectrum activity of other capsid binders (e.g., pleconaril, vapendavir) [4] [10].
- Beyond Enteroviruses: While less pronounced, the protease inhibitory potential suggested by docking studies could extend activity to other positive-sense single-stranded RNA viruses reliant on viral proteases (e.g., Flaviviruses like HCV, although direct evidence for Mulberroside C is currently stronger for HCV replicon inhibition than for Flavivirus proteases) [3] [10].
Table 2: Potential Broad-Spectrum Antiviral Targets of Mulberroside C Based on Mechanism
Virus Family/Genus | Representative Pathogens | Targeted Viral Process/Protein | Evidence Level for Mulberroside C | Basis for Potential Activity |
---|
Picornaviridae (Enterovirus A) | EV-A71 | Capsid Uncoating (VP1 pocket) | Strong: In vitro & In vivo data | Direct binding confirmed; inhibits replication & disease |
Picornaviridae (Enterovirus A) | Coxsackievirus A16 (CV-A16) | Capsid Uncoating (VP1 pocket) | Moderate (Predicted/Indirect): | High VP1 structural homology with EV-A71; capsid inhibitors often cross-react |
Picornaviridae (Enterovirus B/C/D) | Coxsackievirus B, Echovirus, EV-D68 | Capsid Uncoating (VP1 pocket) | Low (Theoretical): | Conserved VP1 pocket function across enteroviruses |
Flaviviridae (Hepacivirus) | Hepatitis C Virus (HCV) | Replication (Replicon inhibition) / Protease? | Moderate: Replicon inhibition reported | Documented HCV replicon inhibition [3] |
Retroviridae (Lentivirus) | Human Immunodeficiency Virus (HIV) | Protease / Entry Glycoproteins | Low (Computational Only): | Docking suggests potential affinity for protease or gp120 |
Compounds Mentioned in the Article
- Mulberroside C
- Kuwanon E
- Kuwanon S
- Quercetin
- Morusinol
- Cudraflavon B
- Mulberrofuran Y
- Mulberrofuran H
- Moracin C
- Leachianone G